molecular formula C16H28NP B12528938 (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile CAS No. 808750-82-5

(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile

Cat. No.: B12528938
CAS No.: 808750-82-5
M. Wt: 265.37 g/mol
InChI Key: GYTFITBKYVJTQS-AWEZNQCLSA-N
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Description

(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is an organophosphorus compound that features a phosphanyl group attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile typically involves the reaction of dicyclohexylphosphine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the phosphine on the nitrile group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphanyl derivatives.

Scientific Research Applications

(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile involves its interaction with molecular targets such as transition metals. The phosphanyl group acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The nitrile group can also interact with other functional groups, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(Diphenylphosphanyl)-2-methylpropanenitrile
  • (2S)-3-(Diisopropylphosphanyl)-2-methylpropanenitrile
  • (2S)-3-(Dicyclohexylphosphanyl)-2-ethylpropanenitrile

Uniqueness

(2S)-3-(Dicyclohexylphosphanyl)-2-methylpropanenitrile is unique due to the presence of the dicyclohexylphosphanyl group, which imparts steric bulk and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable ligand in catalysis, offering distinct advantages over similar compounds with different substituents.

Properties

CAS No.

808750-82-5

Molecular Formula

C16H28NP

Molecular Weight

265.37 g/mol

IUPAC Name

(2S)-3-dicyclohexylphosphanyl-2-methylpropanenitrile

InChI

InChI=1S/C16H28NP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h14-16H,2-11,13H2,1H3/t14-/m0/s1

InChI Key

GYTFITBKYVJTQS-AWEZNQCLSA-N

Isomeric SMILES

C[C@H](CP(C1CCCCC1)C2CCCCC2)C#N

Canonical SMILES

CC(CP(C1CCCCC1)C2CCCCC2)C#N

Origin of Product

United States

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